molecular formula C16H22N4O2S B2582824 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide CAS No. 2034358-36-4

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide

Cat. No.: B2582824
CAS No.: 2034358-36-4
M. Wt: 334.44
InChI Key: UQYIHMCUPHEHGB-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a synthetic small molecule featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The structure integrates a 3,5-dimethyl pyrazole ring substituted at the 1-position with an ethyl linker bearing a terminal morpholine-4-carboxamide group, and at the 4-position with a thiophen-3-yl heteroaromatic system. This molecular architecture is designed for exploration in multi-target therapeutic agent development . Pyrazole analogs are extensively documented in scientific literature for a broad spectrum of biological activities, including acting as cytotoxic agents targeting specific cancer cell lines, anti-inflammatory agents through cyclooxygenase-2 (COX-2) inhibition, and neuroprotective agents by modulating targets like glycogen synthase kinase 3β (GSK3β) and nuclear factor erythroid 2-related factor 2 (Nrf2) . The incorporation of the morpholine carboxamide group is a strategic modification often employed to fine-tune critical drug-like properties, potentially enhancing solubility and improving pharmacokinetic profiles. The thiophene moiety further contributes to the compound's exploration as a heteroannulated derivative, a class known for significant biological activities . Researchers can leverage this compound as a key intermediate or a novel chemical entity in hit-to-lead optimization campaigns, particularly for programs targeting oncology, neurodegenerative diseases, and chronic inflammation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-12-15(14-3-10-23-11-14)13(2)20(18-12)5-4-17-16(21)19-6-8-22-9-7-19/h3,10-11H,4-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYIHMCUPHEHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)N2CCOCC2)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The target compound’s structural analogs (e.g., compounds from ) share a pyrazole core but differ in substituents, functional groups, and synthetic pathways. Below is a detailed comparison:

Feature Target Compound Compound 3 () Compound 4 ()
Pyrazole Substituents 3,5-dimethyl; 4-(thiophen-3-yl) 3,5-dimethyl; 4-(phenyldiazenyl) 3,5-dimethyl; 4-(phenyldiazenyl)
Functional Groups Morpholine carboxamide Azidoethoxy chain, acetamide Complex peptidomimetic backbone, guanidinopropyl, cyclopropane ring
Synthetic Yield Not reported 34% Not explicitly stated
Key Properties Enhanced solubility (morpholine), potential for sulfur-mediated interactions Azide reactivity (click chemistry applications), UV/adsorption utility Macromolecular binding (e.g., protein targets), structural complexity

Structural and Functional Analysis

Substituent Effects :

  • The thiophen-3-yl group in the target compound introduces sulfur, which may improve binding to metal ions or hydrophobic pockets compared to the phenyldiazenyl group in compounds 3 and 3. The latter’s azo (-N=N-) linkage enables conjugation but may reduce stability under UV light .
  • The morpholine carboxamide in the target compound enhances water solubility and bioavailability relative to the azidoethoxy chains in compound 3, which are more suited for click chemistry modifications.

Synthetic Pathways :

  • Both the target compound and compound 3 involve multi-step syntheses with purification via column chromatography (e.g., DCM/MeOH gradients). However, compound 3’s lower yield (34%) suggests challenges in azide incorporation, whereas the target compound’s morpholine group may require milder conditions .

Spectroscopic Characterization :

  • While highlights ¹H/¹³C NMR and ESI-MS for compounds 3 and 4, the target compound’s characterization would similarly rely on these techniques. The thiophene ring’s deshielded protons would appear downfield in NMR, distinct from the phenyldiazenyl group’s signals.

Research Implications and Limitations

Further studies should explore:

  • In vitro activity : Compare IC₅₀ values against analogs.
  • Computational modeling : Assess interactions with biological targets (e.g., using SHELX-refined crystallographic data) .

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